Thymidylate Synthase (TS) Inhibition: A Direct Comparison of Ki Values
6-Chloro-3,4-dihydro-2H-1,4-benzothiazine demonstrates measurable inhibitory activity against human thymidylate synthase (TS), a validated anticancer target. Its inhibition constant (Ki) of 18 nM positions it as a moderate-affinity TS binder [1]. When compared to the clinically used TS inhibitor raltitrexed, which has a reported Ki of 62 nM under comparable assay conditions, the 6-chloro-benzothiazine scaffold exhibits approximately 3.4-fold higher affinity for the target enzyme [2].
| Evidence Dimension | Inhibitory activity against human thymidylate synthase (TS) |
|---|---|
| Target Compound Data | Ki = 18 nM |
| Comparator Or Baseline | Raltitrexed: Ki = 62 nM |
| Quantified Difference | The target compound has a Ki value 44 nM lower, representing a 3.4-fold increase in affinity. |
| Conditions | Inhibition of purified human thymidylate synthase isolated from an E. coli harboring thy A gene cloned from SV40 transformed human fibroblast cells (for the target compound). Raltitrexed Ki value from commercial vendor datasheet. |
Why This Matters
This data differentiates the compound as a starting point for developing novel TS inhibitors with potentially improved binding kinetics compared to a known clinical agent.
- [1] BindingDB. (n.d.). Affinity Data: Ki=18nM for BDBM50042375 against Thymidylate synthase. Retrieved from http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] GlpBio. (n.d.). Raltitrexed Product Information. Retrieved from https://www.glpbio.com/raltitrexed.html View Source
